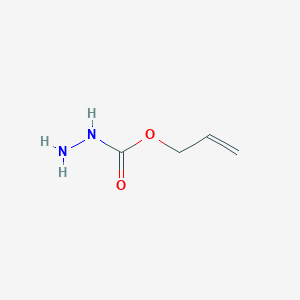

Hydrazinecarboxylic acid, 2-propenyl ester

Cat. No. B8746890

M. Wt: 116.12 g/mol

InChI Key: PLQJBTCPJQBICT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05397821

Procedure details

Allyl phenyl carbonate was prepared in 97% yield by reacting 17.6 grams (0.3 mole) of allyl alcohol with 48.4 grams (0.3 mole) of phenyl chloroformate in the presence of 26.4 grams (0.33 mole) of pyridine and 300 ml of methylene chloride. The allyl phenyl carbonate soluation was washed with 5% HC1, water, dried over anhydrous sodium sulfate, filtered and the methylene chloride evaporated on a rotating evaporator under reduced pressure. The residual allyl phenyl carbonate (52.7 grams--0.29 mole) was dissolved in 200 ml of methanol and treated with 16.0 grams (0.32 mole) of 64% aqueous hydrazine at room temperature. After two hours, gase chromatography indicated that the carbonate had been completely converted to allyl carbazate and phenol. The reaction mixture was stripped of volatiles on the rotating evaporator. The residue was taken up in 200 ml of methylene chloride and washed with 50 grams of 25% sodium hydroxide to remove the phenol. The methylene chloride layer was washed with saturated salt solution, dried over sodium sulfate, filtered and the methylene chloride stripped off on the rotating evaporator. The residue weighed 9.2 grams and assayed 98.0% by gas chromatography. An additional 3.9 grams was recovered by reextracting the aqueous wash.

Yield

97%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([OH:4])[CH:2]=[CH2:3].Cl[C:6]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:7].N1C=CC=CC=1.NN.C(=O)([O-])[O-].C(OCC=C)(=O)NN.C1(O)C=CC=CC=1>C(Cl)Cl>[C:6](=[O:7])([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[O:4][CH2:1][CH:2]=[CH2:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

17.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)O

|

Step Two

|

Name

|

|

|

Quantity

|

48.4 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)OC1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

26.4 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

16 g

|

|

Type

|

reactant

|

|

Smiles

|

NN

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(NN)(=O)OCC=C

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Eight

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

The allyl phenyl carbonate soluation was washed with 5% HC1, water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the methylene chloride evaporated on a rotating evaporator under reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The residual allyl phenyl carbonate (52.7 grams--0.29 mole) was dissolved in 200 ml of methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stripped of volatiles on the rotating evaporator

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 50 grams of 25% sodium hydroxide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the phenol

|

WASH

|

Type

|

WASH

|

|

Details

|

The methylene chloride layer was washed with saturated salt solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the methylene chloride stripped off on the rotating evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An additional 3.9 grams was recovered

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(OCC=C)(OC1=CC=CC=C1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 97% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |